

# Comparative Analysis of Mitochondrial Toxicity: GSK-364735 Potassium and Other Integrase Inhibitors

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Compound of Interest		
Compound Name:	GSK-364735 potassium	
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A comprehensive guide for researchers on the mitochondrial effects of a discontinued integrase strand transfer inhibitor (INSTI), **GSK-364735 potassium**, in the context of other drugs in its class.

### **Executive Summary**

This guide provides a comparative overview of the potential for mitochondrial toxicity associated with the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs, with a specific focus on what is known about **GSK-364735 potassium**. Due to the discontinuation of **GSK-364735 potassium**'s development, publicly available data on its specific mitochondrial toxicity profile is nonexistent. Therefore, this guide leverages available research on other widely used INSTIs—dolutegravir, bictegravir, and raltegravir—to provide a comparative framework. This approach allows for an informed perspective on the potential mitochondrial risks that may have been associated with **GSK-364735 potassium** and offers a broader understanding of this important off-target effect within the INSTI class.

### **Introduction to INSTIs and Mitochondrial Toxicity**

Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy (ART), effectively suppressing HIV replication by preventing the integration of viral DNA into the host genome. While generally well-tolerated, concerns have emerged regarding potential off-target effects, including mitochondrial toxicity. Mitochondria are essential organelles



responsible for cellular energy production, and their dysfunction can lead to a range of cellular and tissue damage. Drug-induced mitochondrial toxicity can manifest through various mechanisms, including inhibition of mitochondrial DNA replication, disruption of the electron transport chain, increased production of reactive oxygen species (ROS), and alteration of the mitochondrial membrane potential.

## Comparative Mitochondrial Toxicity of Marketed INSTIs

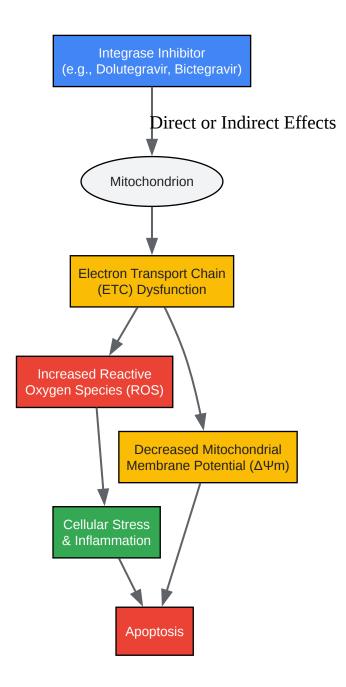
While no direct data exists for **GSK-364735 potassium**, studies on other INSTIs reveal a varied landscape of mitochondrial effects.

Integrase Inhibitor	Cell Type(s) Studied	Key Findings on Mitochondrial Toxicity
Dolutegravir	Human neuroblastoma cells, human fibroblasts, peripheral blood mononuclear cells (PBMCs)	Decreased expression of mitochondrial complex proteins[1]; Increased apoptosis, mitochondrial reactive oxygen species (mtROS), and mitochondrial mass[2]; Altered mitochondrial health and morphology[2].
Bictegravir	Hepatocytes, microglia	Caused mitochondrial dysfunction, leading to reduced glucose uptake and increased ROS production[3]; Altered glucose tolerance and induced a gluconeogenic-favoring profile in mice[3].
Raltegravir	Neurons, hepatocytes	Generally considered to have a favorable mitochondrial safety profile; studies report a lack of mitochondrial toxicity in these cell types[4][5].



# Potential Signaling Pathways in INSTI-Mediated Mitochondrial Dysfunction

The precise signaling pathways underlying INSTI-induced mitochondrial toxicity are still under investigation. However, based on the observed effects, several key pathways are likely involved.



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Caption: Proposed signaling cascade of INSTI-induced mitochondrial toxicity.



# **Experimental Protocols for Assessing Mitochondrial Toxicity**

The following are detailed methodologies for key experiments used to evaluate drug-induced mitochondrial toxicity.

### Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The JC-1 assay is a fluorescent method to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential, the JC-1 dye forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

#### Protocol:

- Cell Preparation: Plate cells in a 96-well plate and culture overnight. Treat cells with the test compound (e.g., INSTI) at various concentrations for the desired duration. Include a positive control (e.g., CCCP, a protonophore that depolarizes the mitochondrial membrane) and a vehicle control.
- JC-1 Staining: Prepare a 1X JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the JC-1 staining solution.
- Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.
- Washing: Centrifuge the plate and carefully remove the supernatant. Wash the cells with an assay buffer.
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the red fluorescence at an excitation/emission of ~535 nm/~590 nm and the green fluorescence at an excitation/emission of ~485 nm/~535 nm.
- Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial





membrane potential.

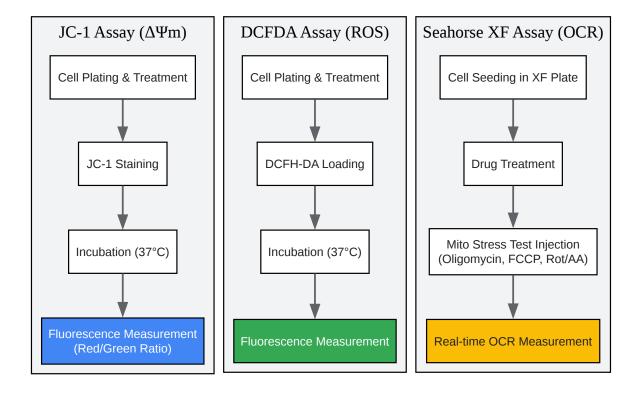
### Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

#### Protocol:

- Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with the test compound for the desired time. Include a positive control (e.g., H<sub>2</sub>O<sub>2</sub>) and a vehicle control.
- DCFH-DA Loading: Prepare a fresh working solution of DCFH-DA in a serum-free medium.
   Remove the treatment medium, wash the cells, and add the DCFH-DA working solution.
- Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
- Washing: Remove the DCFH-DA solution and wash the cells to remove any excess dye.
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation/emission of ~485 nm/~535 nm.





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Caption: Workflow for key mitochondrial toxicity assays.

## Measurement of Mitochondrial Respiration using the Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. By sequentially injecting pharmacological agents that target different components of the electron transport chain, a comprehensive profile of mitochondrial function can be obtained.

#### Protocol:

 Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.



- Assay Preparation: On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium and incubate the plate in a non-CO<sub>2</sub> incubator at 37°C for one hour.
- Mitochondrial Stress Test: Load the sensor cartridge with the mitochondrial stress test compounds:
  - Oligomycin: An ATP synthase inhibitor, which reveals the ATP-linked respiration.
  - FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
  - Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down
    mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.
- Data Acquisition: Place the cell culture microplate and the loaded sensor cartridge into the Seahorse XF Analyzer. The instrument will automatically inject the compounds and measure the OCR at baseline and after each injection.
- Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

#### **Conclusion and Future Directions**

The available evidence suggests that some INSTIs, notably dolutegravir and bictegravir, can induce mitochondrial dysfunction in vitro, while others like raltegravir appear to have a more favorable mitochondrial safety profile. The lack of data on **GSK-364735 potassium** precludes any direct conclusions about its mitochondrial toxicity. However, the findings for other INSTIs highlight the importance of assessing mitochondrial health during the development of new antiretroviral agents. Future research should focus on elucidating the precise molecular mechanisms by which INSTIs impact mitochondrial function and on developing strategies to mitigate these off-target effects. For researchers investigating novel INSTIs, the experimental protocols detailed in this guide provide a robust framework for early-stage toxicological screening.



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